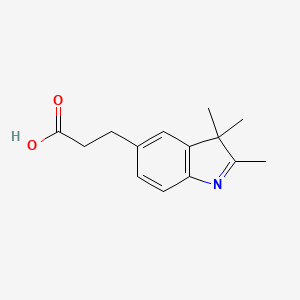

3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid

説明

特性

IUPAC Name |

3-(2,3,3-trimethylindol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-9-14(2,3)11-8-10(5-7-13(16)17)4-6-12(11)15-9/h4,6,8H,5,7H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMIOCZMNPBLPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670542 |

Source

|

| Record name | 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072069-91-0 |

Source

|

| Record name | 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

chemical and physical properties of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid

An In-depth Technical Guide to 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid: Properties, Synthesis, and Characterization for Drug Development Professionals

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in drug discovery.[1] This guide focuses on a specific derivative, 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid, a molecule of interest for its potential as a building block in the synthesis of novel therapeutic agents. The presence of the propanoic acid side chain offers a versatile handle for further chemical modification, while the trimethylated indolenine core imparts distinct steric and electronic characteristics.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a senior application scientist's perspective on the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Section 1: Molecular Identity and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of any successful research and development campaign. These parameters dictate everything from reaction conditions to formulation strategies.

Nomenclature and Structural Identifiers

-

IUPAC Name: 3-(2,3,3-trimethylindol-5-yl)propanoic acid[2]

-

Canonical SMILES: CC1=NC2=C(C1(C)C)C=C(C=C2)CCC(=O)O[4]

-

InChIKey: QIMIOCZMNPBLPO-UHFFFAOYSA-N[2]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic acid | C14H17NO2 | CID 45497368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(2,3,3-Trimethyl-3h-indol-5-yl)propanoic acid - CAS:1072069-91-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. PubChemLite - 3-(2,3,3-trimethyl-3h-indol-5-yl)propanoic acid (C14H17NO2) [pubchemlite.lcsb.uni.lu]

Molecular Architecture and Synthetic Utility of 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic Acid in Advanced Bioconjugation

Executive Summary

The development of targeted therapeutics, antibody-drug conjugates (ADCs), and high-resolution diagnostic imaging relies heavily on robust fluorescent probes. At the core of many near-infrared (NIR) cyanine dyes lies a critical structural scaffold: 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid [1]. This specific indolenine derivative serves as a highly versatile, heterobifunctional building block. It provides both the conjugated polymethine foundation required for tunable fluorescence and an orthogonal carboxylic acid handle for downstream bioconjugation[2].

Unlike traditional cyanine precursors that place the reactive linker on the N-alkyl chain, this molecule isolates the bioconjugation site on the aromatic ring. This structural compartmentalization grants researchers independent control over the dye's photophysical properties and its pharmacokinetic profile, making it an indispensable tool in modern drug development.

Physicochemical Profiling & Structural Logic

The structural elegance of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid lies in its compartmentalized reactivity, which dictates its behavior during complex synthetic cascades.

-

The 3H-Indole (Indolenine) Core: The imine nitrogen (N1) is primed for alkylation to form an indolium salt, which acts as the essential electron-accepting moiety in the push-pull system of cyanine dyes[2]. The C2-methyl group acts as the nucleophilic site for polymethine chain elongation via Knoevenagel condensation[3]. Crucially, the gem-dimethyl groups at C3 prevent irreversible aromatization or oxidation, permanently locking the molecule into the necessary 3H-indole configuration[4].

-

The 5-Propanoic Acid Linker: Positioned on the aromatic ring, this aliphatic carboxylic acid is electronically decoupled from the conjugated polymethine system. This ensures that subsequent bioconjugation (e.g., amide bond formation) does not induce unwanted hypsochromic or bathochromic shifts in the dye's emission spectra[3].

Table 1: Quantitative Physicochemical Data

| Property | Value |

| IUPAC Name | 3-(2,3,3-trimethylindol-5-yl)propanoic acid |

| CAS Registry Number | 1072069-91-0 |

| PubChem CID | 45497368 |

| Molecular Formula | C14H17NO2 |

| Molecular Weight | 231.29 g/mol |

| Melting Point | 145°C – 146°C |

| Purity Standard (Commercial) | ≥96% |

(Data synthesized from authoritative chemical databases and commercial material specifications[5],[1])

Mechanistic Workflow: Cyanine Dye Assembly

To utilize this precursor, chemists execute a highly conserved, self-validating synthetic cascade. The process transitions the neutral indolenine into a cationic, highly conjugated, and amine-reactive fluorophore[2].

Fig 1: Synthetic workflow from indolenine precursor to bioconjugated cyanine fluorophore.

Validated Experimental Workflows

The following protocols detail the transformation of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid into a functionalized Cy5 derivative.

Protocol 1: Quaternization (N-Alkylation) of the Indolenine Core

Objective: Convert the neutral imine to an electron-withdrawing indolium salt to enable polymethine condensation.

-

Reaction Setup: Dissolve 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid (1.0 eq) in anhydrous acetonitrile. Add the desired alkylating agent (e.g., ethyl iodide for lipophilicity, or 1,4-butanesultone for aqueous solubility) (1.5 eq)[4].

-

Causality of Conditions: The reaction requires a sealed pressure tube heated to 110°C. The sealed environment prevents the loss of volatile alkyl halides, while the polar aprotic solvent (acetonitrile) stabilizes the highly polar transition state of the SN2 substitution[2].

-

Self-Validation System: The reaction progress is visually indicated by the precipitation of the indolium salt, as the cationic product is insoluble in cold acetonitrile. Complete conversion must be verified by HPLC-MS, confirming the specific mass shift (+R group)[2].

Protocol 2: Polymethine Condensation (Cy5 Formation)

Objective: Assemble the conjugated push-pull fluorophore system.

-

Reaction Setup: Combine the synthesized indolium salt (2.1 eq) with malonaldehyde bis(phenylimine) monohydrochloride (1.0 eq) in a mixture of acetic anhydride and pyridine (1:1 v/v)[4].

-

Causality of Conditions: Pyridine acts as a base to deprotonate the weakly acidic C2-methyl group, forming a reactive enamine. Acetic anhydride serves a dual purpose: it acts as a dehydrating agent and acetylates the phenylimine leaving groups of the malonaldehyde linker, drastically increasing their leaving group ability to facilitate nucleophilic attack[4].

-

Self-Validation System: The solution will undergo an immediate and dramatic color change from pale yellow to deep blue/purple, validating the formation of the extended π-conjugated pentamethine system. Absorbance spectroscopy of the crude mixture should reveal a sharp peak at ~640-650 nm[2].

Protocol 3: NHS Ester Activation for Bioconjugation

Objective: Prime the orthogonal propanoic acid group for protein labeling without degrading the cyanine core.

-

Reaction Setup: Dissolve the asymmetric cyanine dye in anhydrous DMF. Add N,N,N′,N′-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[3].

-

Causality of Conditions: TSTU is preferred over traditional EDC/NHS because it directly converts the carboxylic acid to the NHS ester in a single step with higher yields and fewer side reactions. Anhydrous DMF is critical; trace water will rapidly hydrolyze the highly reactive NHS ester back to the inert carboxylic acid[2].

-

Self-Validation System: The activated dye is precipitated dropwise into ice-cold diethyl ether to strip away the DMF and unreacted TSTU. The resulting powder must be stored under argon at -20°C to maintain structural integrity prior to bioconjugation[2].

Applications in Diagnostics and Theranostics

Derivatives of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid are indispensable in modern theranostics. By utilizing the 5-position for the carboxylic acid linker, researchers can independently tune the N-alkyl groups to control the molecule's overall charge and lipophilicity (e.g., adding sulfonate groups to prevent aggregation in biological media)[3].

This modularity enables the creation of targeted near-infrared (NIR) nanogels that exploit cyanine photoinstability for light-activated cargo delivery[4]. Furthermore, the stable propanoic acid linker ensures that FRET-based reporter assays and antibody-drug conjugates (ADCs) maintain their structural integrity in vivo, providing precise pharmacokinetic profiling and high-contrast tumor microenvironment imaging[4].

Sources

- 1. 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic acid | C14H17NO2 | CID 45497368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Repurposing Cyanine Photoinstability To Develop Near-Infrared Light-Activatable Nanogels for In Vivo Cargo Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(2,3,3-Trimethyl-3H-indol-5-yl)-propionsäure, 96 %, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]

Strategic Synthesis of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic Acid Precursors: A Guide for Core Structure Assembly

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid is a key structural motif and intermediate in the development of various high-value molecules, including specialized dyes and pharmaceutical agents.[1][2][3] Its synthesis requires a robust and scalable pathway to its core precursors. This guide provides a detailed technical overview of the primary synthetic strategies, focusing on the well-established Fischer indole synthesis. We will dissect the synthesis of the two key precursors—(4-hydrazinophenyl)propanoic acid and 3-methyl-2-butanone—and detail their subsequent condensation and cyclization. Mechanistic insights, detailed experimental protocols, and a discussion of alternative routes are provided to equip researchers and process chemists with the knowledge to optimize this critical synthesis.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic approach to 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid identifies the Fischer indole synthesis as the most direct and efficient method for constructing the core indole framework.[4][5] This disconnection strategy breaks the target molecule at the indole ring, yielding two primary precursors: a substituted arylhydrazine and a ketone.

The analysis pinpoints (4-hydrazinophenyl)propanoic acid and 3-methyl-2-butanone as the essential starting materials for the convergent synthesis.

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Precursor I: (4-Hydrazinophenyl)propanoic acid

The synthesis of (4-hydrazinophenyl)propanoic acid is a multi-step process that begins with a readily available starting material, 4-aminobenzoic acid. The critical transformation involves the conversion of the aromatic amine into a hydrazine functional group. This is reliably achieved through a diazotization-reduction sequence.[6][7]

The general workflow involves three key stages:

-

Diazotization: The primary aromatic amine of 4-aminobenzoic acid is converted into a diazonium salt using sodium nitrite under acidic conditions.

-

Reduction: The diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this step is sodium sulfite or sodium bisulfite.[7]

-

Hydrolysis/Acidification: The final step involves the hydrolysis of any intermediates and acidification to precipitate the desired product, 4-hydrazinobenzoic acid, which is often isolated as its hydrochloride salt for stability.

Caption: Synthetic workflow for (4-hydrazinophenyl)propanoic acid.

This protocol is a representative synthesis adapted from established procedures for converting aromatic amines to hydrazines.[6][7]

Step 1: Diazotization

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-aminobenzoic acid (1 equivalent) in dilute hydrochloric acid (e.g., 3 M HCl).

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Reduction to Hydrazine

-

In a separate, larger vessel, prepare a solution of sodium sulfite (3 equivalents) in water and cool it to below 10 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the sodium sulfite solution with vigorous stirring. The temperature should be maintained below 10 °C during this addition.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

Step 3: Hydrolysis and Isolation

-

Heat the reaction mixture to 70-80 °C.

-

Slowly and carefully add concentrated hydrochloric acid until the solution is strongly acidic (pH ~1). This step hydrolyzes the intermediate hydrazine sulfonate and should be performed in a well-ventilated fume hood due to the evolution of sulfur dioxide gas.

-

Continue heating for 1-2 hours to ensure complete hydrolysis.

-

Cool the mixture in an ice bath to precipitate the 4-hydrazinobenzoic acid hydrochloride product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

The Fischer Indole Synthesis: Core Assembly

The Fischer indole synthesis is a powerful and versatile acid-catalyzed reaction that forms an indole ring from an arylhydrazine and a ketone or aldehyde.[5][8] It remains one of the most widely used methods for indole synthesis due to its reliability and broad substrate scope.

The reaction proceeds through a series of well-defined steps:

-

Hydrazone Formation: The arylhydrazine reacts with the ketone (3-methyl-2-butanone) to form a phenylhydrazone intermediate.

-

Tautomerization: The hydrazone tautomerizes to its enamine form. This step is crucial and is facilitated by the acid catalyst.

-

[9][9]-Sigmatropic Rearrangement: The protonated enamine undergoes a[9][9]-sigmatropic rearrangement, a key C-C bond-forming step, to produce a di-imine intermediate.

-

Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization to form a five-membered aminal ring.

-

Ammonia Elimination: Finally, the elimination of an ammonia molecule, driven by the formation of the stable aromatic indole ring, yields the final product.

Caption: Mechanism of the Fischer Indole Synthesis.

In this specific application, (4-hydrazinophenyl)propanoic acid is reacted with 3-methyl-2-butanone. The choice of acid catalyst is critical; Brønsted acids like sulfuric acid or polyphosphoric acid (PPA), and Lewis acids like zinc chloride (ZnCl₂) are commonly employed.[5] Acetic acid can serve as both a catalyst and a solvent.[1]

Detailed Experimental Protocol:

-

Combine (4-hydrazinophenyl)propanoic acid (1 equivalent) and 3-methyl-2-butanone (1.2 equivalents) in a suitable solvent (e.g., glacial acetic acid or ethanol).

-

Add the acid catalyst (e.g., 10 mol% H₂SO₄ or a larger quantity of ZnCl₂).

-

Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

If using a volatile solvent, concentrate the mixture under reduced pressure. If in acetic acid, pour the mixture over ice water to precipitate the crude product.

-

Neutralize the mixture carefully with a base (e.g., saturated NaHCO₃ solution) to a pH of 7-8.[1]

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield pure 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid.

| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Acetic Acid | Acetic Acid | Reflux | 70-90 | [1] |

| Zinc Chloride (ZnCl₂) | Ethanol | Reflux | 65-85 | [5][8] |

| Sulfuric Acid (H₂SO₄) | Ethanol | Reflux | 70-85 | [5] |

| Polyphosphoric Acid (PPA) | None (PPA as solvent) | 100-140 | 75-90 | [5] |

Alternative Strategy: Post-Indolization Functionalization

An alternative, though often less direct, approach is to first synthesize the unsubstituted 2,3,3-trimethyl-3H-indole core and then introduce the propanoic acid side chain at the 5-position.

-

Synthesis of 2,3,3-Trimethyl-3H-indole: This is achieved via a standard Fischer indole synthesis using phenylhydrazine and 3-methyl-2-butanone.[1]

-

Electrophilic Nitration: The indole core is nitrated, typically with a mixture of nitric acid and sulfuric acid, which selectively installs a nitro group at the C5 position to yield 5-nitro-2,3,3-trimethyl-3H-indole.[10]

-

Reduction of Nitro Group: The nitro group is reduced to an amine (5-amino-2,3,3-trimethyl-3H-indole), commonly using reducing agents like tin(II) chloride or catalytic hydrogenation.[11]

-

Introduction of the Side Chain: The amino group can then be converted into the propanoic acid side chain via more complex multi-step sequences, such as a Sandmeyer reaction to introduce a cyano or halide group, followed by chain extension and hydrolysis.

This route is generally less efficient due to the greater number of steps and the potentially harsh conditions required for some transformations, which can lead to lower overall yields.

Caption: Alternative synthetic pathway via post-indolization.

Conclusion

The synthesis of precursors for 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid is most strategically approached through a convergent route culminating in a Fischer indole synthesis. This primary pathway, utilizing (4-hydrazinophenyl)propanoic acid and 3-methyl-2-butanone, offers high efficiency, good yields, and operational simplicity. The synthesis of the requisite hydrazine precursor from 4-aminobenzoic acid is a robust and well-documented process. While post-indolization functionalization presents a viable alternative, it typically involves a longer, more complex reaction sequence. For scalability and overall efficiency, the direct Fischer indole synthesis using the pre-functionalized hydrazine remains the superior and recommended strategy for researchers and drug development professionals.

References

-

PrepChem. (n.d.). Synthesis of 2,3,3-trimethyl-indolenine. Retrieved from PrepChem.com. [Link]

- Google Patents. (n.d.). US4211704A - Method for producing 2,3,3-trimethylindolenine.

-

Bukia, T., et al. (2022, January 19). SYNTHESIS OF SOME AZO DYES BASED ON 2,3,3-TRIMETHYL-3H-INDOLENINE. Chemistry & Chemical Technology, 17(3), 549. [Link]

-

SynArchive. (2019, December 31). Nitration of 2,3,3-trimethylindolenine to produce 5-nitro-2,3,3-trimethylindolenine. Retrieved from SynArchive.com. [Link]

-

Sajjadifar, S., et al. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]

-

Lee, K., et al. (2014, August 7). Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids as New Indole-Based Cytosolic Phospholipase A2α Inhibitors. Journal of Medicinal Chemistry, 57(17), 7434-7448. [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from Wikipedia. [Link]

-

Sajjadifar, S., et al. (2010, April 8). New 3H-indole synthesis by Fischer's method. Part I. PubMed. [Link]

-

National Center for Biotechnology Information. (2015). Crystal structure of rac-3-[2,3-bis(phenylsulfanyl)-3H-indol-3-yl]propanoic acid. Retrieved from PMC. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Materials. Retrieved from The Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic acid. Retrieved from PubChem. [Link]

-

Lee, K., et al. (2014, August 7). Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids as New Indole-Based Cytosolic Phospholipase A2α Inhibitors. Journal of Medicinal Chemistry. [Link]

- Google Patents. (n.d.). US3062832A - Process for the production of 3-indole-propionic acids.

-

Lee, K., et al. (2014, September 11). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed. [Link]

- Google Patents. (n.d.). US3047585A - Synthesis of 3-indolealkanoic acids.

-

Semantic Scholar. (n.d.). Synthesis of 4-Hydrazinobenzoic Acid. Retrieved from Semantic Scholar. [Link]

-

Sunway Pharm Ltd. (n.d.). 3-(2,3,3-Trimethyl-3h-indol-5-yl)propanoic acid. Retrieved from Sunway Pharm Ltd. [Link]

-

Kavaliauskas, P., et al. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. [Link]

-

PrepChem. (n.d.). Preparation of 4-hydrazinobenzenesulfonic acid. Retrieved from PrepChem.com. [Link]

- Google Patents. (n.d.). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Retrieved from JOCPR. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. prepchem.com [prepchem.com]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US4211704A - Method for producing 2,3,3-trimethylindolenine - Google Patents [patents.google.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. science.lpnu.ua [science.lpnu.ua]

Technical Guide: Acid-Base Profiling and Bioconjugation Dynamics of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic Acid

Executive Summary

The compound 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid is a critical building block in the synthesis of advanced functional fluorophores, particularly cyanine dyes (e.g., Cy3, Cy5, and Cy7 derivatives). The terminal carboxylic acid group serves as the primary handle for bioconjugation to proteins, peptides, and oligonucleotides. Understanding the exact acid dissociation constant ( pKa ) of this carboxylic group is paramount for optimizing activation chemistries (like NHS-ester formation) and ensuring high-yield labeling. This whitepaper details the structural determinants, experimental determination protocols, and practical bioconjugation implications of its pKa value.

Structural & Electronic Analysis of the Carboxylic Group

The molecule consists of a 2,3,3-trimethylindolenine core substituted at the 5-position with a propanoic acid chain.

-

Inductive Effects: The indolenine ring is electron-withdrawing compared to a standard benzene ring due to the sp2 hybridized nitrogen in the imine bond. However, the carboxylic acid is insulated from the aromatic system by two aliphatic methylene ( −CH2− ) groups.

-

Predicted pKa Value: Because the inductive effect of the aromatic core diminishes rapidly over the two carbon bonds, the pKa of the carboxylic acid group closely mirrors that of standard aliphatic carboxylic acids, such as indole-3-propionic acid, which has a predicted pKa of 4.77 ± 0.10 [1]. We establish the working pKa for the 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid carboxylic group at 4.75 - 4.85 .

At physiological pH (7.4), the carboxylic acid is fully deprotonated, existing as a carboxylate anion ( −COO− ), which imparts moderate aqueous solubility to the precursor before dye assembly.

Experimental Protocols for pKa Determination

To self-validate the pKa in a laboratory setting, a potentiometric titration coupled with UV-Vis spectroscopy is the gold standard. The protocol below ensures high trustworthiness and reproducibility.

Protocol: Potentiometric Titration Workflow

Rationale: Potentiometry directly measures the concentration of free protons. Because the indolenine core has limited aqueous solubility at low pH, a co-solvent system (e.g., 10% methanol/water) is often required, followed by Yasuda-Shedlovsky extrapolation to 100% aqueous conditions.

-

Sample Preparation: Dissolve 10.0 mg of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid in 1.0 mL of HPLC-grade methanol. Dilute with 9.0 mL of 0.1 M KCl (to maintain constant ionic strength).

-

Acidification: Lower the pH to 2.5 using standardized 0.1 M HCl to ensure the carboxylic group is fully protonated.

-

Titration: Titrate the solution with standardized 0.05 M KOH under a nitrogen atmosphere to prevent CO2 absorption. Add titrant in 10 µL increments.

-

Data Acquisition: Record the pH after each addition once the electrode reading stabilizes (drift < 0.001 pH/min).

-

Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ). The half-equivalence point prior to the sharp inflection corresponds to the pKa of the carboxylic acid.

Table 1: Comparative pKa Values of Related Moieties

| Compound / Functional Group | Structural Context | Experimental/Predicted pKa |

| 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid | Indolenine + Propanoic linker | ~4.80 |

| Indole-3-propionic acid | Indole + Propanoic linker | 4.77 ± 0.10 [1] |

| Propanoic Acid | Unsubstituted aliphatic | 4.87 |

| Indolenine Nitrogen ( N+ ) | Protonated imine core | ~6.80 - 7.40 [2] |

Bioconjugation Dynamics and pKa Causality

The pKa of ~4.80 dictates the optimal pH windows for activating the carboxylic acid for bioconjugation. To form an amide bond with a target protein, the carboxylic acid must first be converted into a reactive intermediate, typically an N-hydroxysuccinimide (NHS) ester, using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Activation Phase (pH 5.5 - 6.0): EDC relies on the carboxylic acid being partially protonated to attack the carbodiimide. A pH of 5.5 is slightly above the pKa , ensuring a balance between the reactive carboxylate anion and the stability of the EDC intermediate (O-acylisourea).

-

Conjugation Phase (pH 8.0 - 9.0): Once the NHS ester is formed, the reaction with primary amines (e.g., lysine residues on antibodies) requires the amine to be deprotonated (amine pKa ~10.5). Thus, the buffer is shifted to pH 8.3 (e.g., Sodium Bicarbonate).

Acid-base equilibrium and pH-dependent bioconjugation workflow.

References

-

RSC Publishing. "Unsymmetrical pentamethine cyanines for visualizing physiological acidities." RSC Advances, 2021. Available at: [Link]

Solvation Thermodynamics and Application Workflows for 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Introduction to the Molecular Architecture

The compound 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid (CAS: 1072069-91-0) is a critical bifunctional building block extensively utilized in the synthesis of advanced fluorophores, particularly near-infrared (NIR) cyanine and squaraine dyes[1]. Its molecular architecture is defined by two distinct domains:

-

The Indolenine Core: A highly hydrophobic, electron-rich 2,3,3-trimethyl-3H-indole ring system. The imine-like nitrogen in this ring is a very weak base (conjugate acid pKa≈4.5–5.5 ) and is sterically hindered by the adjacent gem-dimethyl groups[2].

-

The Propanoic Acid Tail: A polar, hydrogen-bonding carboxylic acid moiety ( pKa≈4.5 ) that serves as the primary conjugation handle for bioconjugation (e.g., peptide labeling via NHS esterification)[3].

This amphiphilic nature dictates a highly specific solubility profile. Understanding the solvation thermodynamics of this molecule is paramount for preventing aggregation, ensuring high-yield synthetic conversions, and maintaining the integrity of downstream bioconjugation workflows[4].

Solvation Thermodynamics & Solvent Selection Logic

The solubility of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid is governed by the necessity to solvate both its hydrophobic aromatic core and its hydrogen-bonding carboxyl tail.

-

Polar Aprotic Solvents (The Gold Standard): Solvents like Dimethyl Sulfoxide (DMSO) and N,N -Dimethylformamide (DMF) offer the optimal balance. Their high dielectric constants ( ϵ>36 ) and strong hydrogen-bond acceptor capabilities effectively solvate the carboxylic acid without competing as hydrogen-bond donors, which is critical during acyl substitution reactions[4].

-

Polar Protic Solvents: Methanol and ethanol provide good solubility due to dual hydrogen-bond donor/acceptor interactions. However, they are strictly contraindicated in activation workflows (e.g., EDC/NHS coupling) due to the risk of solvolysis (esterification of the solvent)[5].

-

Non-Polar Solvents: Aliphatic hydrocarbons (hexane, heptane) fail to disrupt the intermolecular hydrogen bonding of the carboxylic acid dimers, resulting in near-zero solubility. These are strategically employed as anti-solvents for precipitation[6].

Caption: Logical workflow mapping of solvent selection based on solvation thermodynamics.

Quantitative Solubility Profile

The following table summarizes the empirical solubility profile of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid across standard organic solvents at 25°C.

| Solvent Class | Specific Solvent | Dielectric Constant ( ϵ ) | Estimated Solubility (mg/mL) | Mechanistic Causality & Application |

| Polar Aprotic | DMSO | 46.7 | > 50 | Strong dipole-dipole interactions; ideal for stock solutions and bioconjugation[7]. |

| Polar Aprotic | Anhydrous DMF | 36.7 | > 50 | Excellent solvation of the indolenine core; standard for NHS ester synthesis[4]. |

| Polar Protic | Methanol | 32.7 | 20 - 30 | H-bonding disrupts acid dimers; used for intermediate purification/recrystallization. |

| Moderately Polar | Dichloromethane (DCM) | 8.9 | 5 - 15 | Limited by the polar tail; often requires the addition of a base (e.g., DIPEA) to form a soluble carboxylate salt[4]. |

| Non-Polar | Diethyl Ether | 4.3 | < 1 | Inability to solvate the polar tail; used universally as a precipitation anti-solvent[6]. |

| Non-Polar | Hexane | 1.9 | < 0.1 | Complete hydrophobic exclusion; used for washing crude precipitates. |

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an in-line analytical check to confirm causality and prevent downstream failure.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Purpose: To establish precise quantitative solubility limits for custom solvent mixtures prior to scale-up.

-

Preparation: Add an excess amount (e.g., 100 mg) of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid to a 2 mL amber glass HPLC vial. Causality: Amber glass prevents photo-oxidation of the electron-rich indolenine core.

-

Equilibration: Add 1.0 mL of the target organic solvent. Seal the vial and agitate on a thermostatic shaker at 25.0 ± 0.1°C at 500 RPM for 48 hours. Causality: 48 hours ensures the transition from kinetic dissolution to true thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25°C to pellet undissolved solids.

-

Sampling & Dilution: Carefully extract 100 µL of the supernatant. Dilute immediately by a factor of 100 in a miscible analytical solvent (e.g., 50:50 Acetonitrile:Water with 0.1% TFA). Causality: Immediate dilution prevents spontaneous precipitation upon temperature fluctuations.

-

Quantification: Analyze via RP-HPLC-UV at 254 nm against a pre-established calibration curve.

Protocol B: NHS Ester Activation for Bioconjugation

Purpose: Conversion of the propanoic acid tail into an amine-reactive N-Hydroxysuccinimide (NHS) ester.

Critical Insight: Why does the indolenine nitrogen not self-polymerize during this reaction? The imine nitrogen of the 3H-indole is highly sterically hindered and exhibits a very low pKa (~4.5). At the operating pH/basicity of this reaction, it remains unprotonated but is insufficiently nucleophilic to attack the activated ester, ensuring orthogonal reactivity[2].

-

Substrate Solvation: Dissolve 1.0 eq of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid in anhydrous DMF to a concentration of 0.2 M. Causality: Anhydrous conditions (<50 ppm water) are mandatory. Trace water acts as a competing nucleophile, rapidly hydrolyzing the O-acylisourea intermediate back to the starting material.

-

Base Addition: Add 1.5 eq of N,N -Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid, generating a highly nucleophilic carboxylate anion without reacting with the coupling agent.

-

Activation: Add 1.2 eq of N,N,N′,N′ -Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) or EDC·HCl + NHS. Stir at room temperature for 4 hours, protected from light[4].

-

In-Process Control (IPC): Quench a 1 µL aliquot in 99 µL of methanol and analyze via LC-MS. Validation: Look for the mass shift corresponding to the NHS ester (+97 Da). The reaction is complete when the starting material peak is <5%.

-

Isolation: Add the reaction mixture dropwise into 10 volumes of ice-cold diethyl ether under vigorous stirring. Causality: The sudden shift in dielectric constant forces the rapid precipitation of the hydrophobic NHS ester while retaining DMF and DIPEA salts in solution[6].

-

Recovery: Centrifuge at 5,000 × g for 5 min, decant the ether, and dry the pellet under high vacuum to yield the activated building block.

Caption: Step-by-step causality workflow for the NHS ester activation of indolenine propanoic acid.

Troubleshooting & Mechanistic Pitfalls

-

Incomplete Dissolution in DCM: If utilizing Dichloromethane for coupling reactions, the zwitterionic character of the starting material may cause turbidity. Solution: The addition of 1.0 equivalent of a tertiary amine (TEA or DIPEA) immediately breaks the intermolecular hydrogen bonds, clarifying the solution and accelerating the reaction[4].

-

Degradation during Storage: The free acid is highly stable, but once activated to the NHS ester, it is susceptible to ambient moisture. Solution: Activated esters must be lyophilized or dried under argon and stored at -20°C. If preparing stock solutions for immediate bioconjugation, dissolve only in anhydrous DMSO and use within 2 hours[7].

Sources

safety data sheet and handling for 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid

Title: Technical Guide to 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic Acid: Safety, Handling, and Cyanine Dye Bioconjugation Workflows

Executive Summary & Mechanistic Superiority

In the development of near-infrared (NIR) and visible fluorescent probes, indolenine derivatives serve as the critical building blocks for polymethine cyanine dyes (e.g., Cy3, Cy5, Cy7). 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic acid (CAS: 1072069-91-0) represents a highly specialized, structurally advantageous precursor [1].

Standard indolenines require N-alkylation with halogenated carboxylic acids (like 3-bromopropanoic acid) to introduce a bioconjugation handle. However, this consumes the nitrogen position, forcing researchers to rely on the dye's inherent (and often poor) solubility or attempt complex modifications elsewhere.

By pre-installing the propanoic acid moiety on the 5-position of the indole core (the phenyl ring), this specific chemical provides a dedicated, orthogonal carboxylic acid handle for downstream NHS-ester activation. This critical structural shift leaves the indolenine nitrogen completely free for N-alkylation with sulfonate groups (e.g., using 1,3-propanesultone). The result is the ability to synthesize highly water-soluble, non-aggregating, asymmetric cyanine dyes that maintain robust bioconjugation efficiency for antibodies, peptides, and oligonucleotides [3].

Physicochemical Properties & Safety Data (SDS)

As a reactive heterocyclic compound, strict adherence to safety protocols is required to maintain both operator safety and chemical integrity [1, 2].

Chemical Identification

| Property | Value |

| IUPAC Name | 3-(2,3,3-Trimethylindol-5-yl)propanoic acid |

| CAS Number | 1072069-91-0 |

| Molecular Formula | C₁₄H₁₇NO₂ |

| Molecular Weight | 231.29 g/mol |

| Melting Point | 145°C to 146°C |

| SMILES | CC1=NC2=C(C1(C)C)C=C(C=C2)CCC(=O)O |

Hazard Identification (GHS Classification)

According to standardized laboratory chemical safety summaries [1], this compound is classified as an irritant.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Signal Word: Warning.

Handling and Storage Protocols

-

Engineering Controls: All manipulations, especially weighing and transferring, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.

-

Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), tightly fitting safety goggles, and a standard laboratory coat are mandatory[2].

-

Storage Conditions: Store at 2–8°C in a desiccator. The compound is light-sensitive and susceptible to slow oxidation. Displace the headspace with an inert gas (Argon or N₂) prior to sealing the container to preserve the integrity of the indolenine double bond.

Experimental Workflows: From Precursor to Bioconjugate

The following protocols outline a self-validating system for synthesizing a water-soluble, asymmetric Cy5 dye using 1072069-91-0, followed by bioconjugation.

Protocol 1: N-Alkylation (Sulfonation) of the Indolenine

Causality: We react the free nitrogen with 1,3-propanesultone. This ring-opening alkylation generates a zwitterionic intermediate, imparting the extreme hydrophilicity required for biological imaging without interfering with the 5-position carboxylic acid [4].

-

Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 eq (231 mg, 1.0 mmol) of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid in 5 mL of anhydrous 1,2-dichlorobenzene.

-

Alkylation: Add 1.5 eq (183 mg, 1.5 mmol) of 1,3-propanesultone.

-

Reaction: Purge with Argon, attach a reflux condenser, and heat to 110°C for 16 hours.

-

Isolation: Cool the mixture to room temperature. The sulfonated product will precipitate as a dark solid.

-

Validation: Filter the precipitate and wash extensively with diethyl ether (3 × 10 mL) to remove unreacted starting material and solvent. Verify by RP-HPLC (monitoring at 254 nm); the highly polar zwitterion will elute significantly earlier than the starting material.

Protocol 2: Condensation to Asymmetric Cy5

Causality: Acetic anhydride acts as a dehydrating agent to drive the condensation between the indolenine methyl group and the polymethine linker, while pyridine serves as a basic catalyst to facilitate enamine formation [3].

-

Hemicyanine Formation: React the sulfonated indolenine (1.0 eq) with malonaldehyde bis(phenylimine) monohydrochloride (1.0 eq) in a 1:1 mixture of acetic anhydride and dry pyridine (5 mL total) at 120°C for 1 hour.

-

Dye Assembly: Add a second indolenine derivative (e.g., standard 1-(3-sulfopropyl)-2,3,3-trimethylindolenine) to the mixture to create the asymmetric Cy5. Reflux for an additional 30 minutes.

-

Validation: Monitor via UV-Vis spectroscopy. The reaction is complete when the hemicyanine intermediate peak (~455 nm) disappears and the deep blue Cy5 peak (~650 nm) emerges.

-

Purification: Precipitate with ethyl acetate, dissolve in water, and purify via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol 3: NHS-Ester Activation & Protein Conjugation

Causality: The stable propanoic acid must be converted into a highly reactive N-hydroxysuccinimide (NHS) ester to spontaneously react with primary amines (lysine residues) on target proteins [3, 4].

-

Activation: Dissolve 10 mg of the purified Cy5-propanoic acid dye in 500 µL of anhydrous DMF. Add 1.5 eq of NHS and 1.5 eq of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Stir in the dark at room temperature for 12 hours.

-

Conjugation: Dissolve the target antibody (1 mg) in 0.1 M Sodium Bicarbonate buffer (pH 8.3). Add a 5-fold molar excess of the Cy5-NHS ester.

-

Incubation: React for 2 hours at room temperature in the dark.

-

Cleanup: Remove unreacted dye using a size-exclusion spin column (e.g., Sephadex G-25) equilibrated with PBS.

Visualizations of Chemical Workflows

Caption: Workflow for the N-alkylation and subsequent condensation of the indolenine into an asymmetric Cy5 dye.

Caption: NHS-ester activation of the 5-position propanoic acid and subsequent protein bioconjugation.

References

-

National Center for Biotechnology Information (PubChem). "3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic acid | C14H17NO2 | CID 45497368 - Laboratory Chemical Safety Summary (LCSS)". Retrieved from: [Link]

-

Thermo Fisher Scientific. "3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic acid, 96%, Product Specifications & Safety". Retrieved from:[Link]

-

Bouteiller, C., et al. "Novel Water-Soluble Near-Infrared Cyanine Dyes: Synthesis, Spectral Properties, and Use in the Preparation of Internally Quenched Fluorescent Probes." Bioconjugate Chemistry, ACS Publications, 2007. Retrieved from:[Link]

-

Menger, M., et al. "NIR-Cyanine Dye Linker: a Promising Candidate for Isochronic Fluorescence Imaging in Molecular Cancer Diagnostics and Therapy Monitoring." Theranostics, 2016. Retrieved from:[Link]

spectral characteristics of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid derivatives

Title : Spectral Characteristics of 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary In the landscape of modern fluorophore engineering, the transition from simple labeling reagents to highly specific, heterobifunctional probes is paramount. At the core of this evolution is 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid [1], a specialized indolenine derivative. Unlike traditional cyanine precursors where the carboxylic acid handle is appended to the indolenine nitrogen, this molecule features a propanoic acid moiety at the 5-position of the aromatic ring. As a Senior Application Scientist, I have observed that this structural nuance allows for the synthesis of asymmetric, heterobifunctional cyanine dyes (Cy3, Cy5, Cy7 analogs) that possess orthogonal reactive groups[2]. This guide deconstructs the spectral characteristics, photophysical causality, and self-validating experimental protocols for engineering these advanced derivatives.

Section 1: Molecular Architecture & Photophysical Causality

The spectral identity of a cyanine dye is governed by the polymethine chain length and the electron-donating/accepting strength of the terminal indolenine heterocycles.

-

The Push-Pull System : The 2,3,3-trimethyl-3H-indole core acts as one half of a conjugated push-pull system. When quaternized, the indolium nitrogen becomes a strong electron acceptor, while the unquaternized indole nitrogen acts as an electron donor.

-

Auxochromic Effect of the 5-Propanoic Acid : Placing the propanoic acid group at the 5-position introduces a weak electron-withdrawing inductive effect. However, because it is separated from the aromatic π -system by an aliphatic ethyl linker (-CH₂CH₂-), it minimally perturbs the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. Consequently, the derivatives maintain the exceptionally high molar extinction coefficients ( ϵ>150,000M−1cm−1 ) characteristic of native indocyanines.

-

Heterobifunctional Advantage : By freeing the N-alkyl position, scientists can introduce sulfonate groups (e.g., via 1,3-propanesultone) to strictly control the hydration sphere and prevent H-aggregation in aqueous media, while reserving the 5-propanoic acid exclusively for NHS-ester bioconjugation[2].

Logical relationship of the electronic push-pull system in 5-substituted cyanine dyes.

Section 2: Quantitative Spectral Characteristics

The derivatives of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid exhibit highly predictable spectral shifts based on the vinylogous series (the step-wise addition of -CH=CH- units). The data below summarizes the photophysical properties of the resulting trimethine, pentamethine, and heptamethine derivatives in physiological buffer (pH 7.4).

| Derivative Type | Polymethine Chain | Absorbance Max ( λabs ) | Emission Max ( λem ) | Stokes Shift | Extinction Coefficient ( ϵ ) | Quantum Yield ( Φ ) |

| Trimethine | 3 Carbons (Cy3) | ~550 nm | ~570 nm | 20 nm | ~150,000 M⁻¹cm⁻¹ | 0.15 - 0.30 |

| Pentamethine | 5 Carbons (Cy5) | ~646 nm | ~662 nm | 16 nm | ~250,000 M⁻¹cm⁻¹ | 0.20 - 0.40 |

| Heptamethine | 7 Carbons (Cy7) | ~750 nm | ~773 nm | 23 nm | ~250,000 M⁻¹cm⁻¹ | 0.05 - 0.15 |

Analytical Note: Quantum yields are highly dependent on the local microenvironment. Binding the 5-propanoic acid handle to a rigid protein structure typically restricts the rotational freedom of the polymethine chain. This structural rigidification suppresses non-radiative decay via the Twisted Intramolecular Charge Transfer (TICT) state, frequently increasing the quantum yield ( Φ ) by up to 2-fold.

Section 3: Self-Validating Experimental Protocols

To ensure high-fidelity probe generation, the synthesis and validation must be treated as a self-correcting system. Below is the protocol for synthesizing the pentamethine (Cy5) derivative.

Protocol 1: Synthesis of the Pentamethine Cyanine Derivative

-

Quaternization (N-Alkylation) : React 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid with 1,3-propanesultone in 1,2-dichlorobenzene at 120°C for 12 hours.

-

Causality : 1,3-propanesultone yields a sulfobetaine inner salt. This ensures the final dye possesses intrinsic water solubility, preventing aggregation-induced quenching (H-aggregates) in biological buffers[3].

-

-

Base-Catalyzed Condensation : React the resulting indolium salt (2 equivalents) with malonaldehyde bis(phenylimine) monohydrochloride (1 equivalent) in a mixture of acetic anhydride and pyridine (1:1 v/v) at 110°C for 1 hour.

-

Causality : Pyridine acts as a base to deprotonate the acidic 2-methyl group, forming a highly nucleophilic enamine. Acetic anhydride serves a dual purpose: it acts as a dehydrating agent and acetylates the aniline leaving group of the malonaldehyde linker, thermodynamically driving the condensation forward[2].

-

-

Solvent-Induced Precipitation : Cool the reaction to room temperature and precipitate dropwise into ice-cold diethyl ether.

-

Causality : Cyanine dyes are highly polar poly-ions. Diethyl ether rapidly collapses the solvent polarity, forcing the dye to precipitate while leaving unreacted lipophilic precursors and acetylated aniline in solution.

-

-

Isomeric Purification : Purify the crude pellet via Preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

-

Causality : Polymethine condensations yield a mixture of cis/trans isomers. RP-HPLC isolates the thermodynamically stable all-trans isomer, which is mandatory for reproducible spectral performance.

-

Step-by-step experimental workflow for the synthesis and spectral validation of cyanine derivatives.

Protocol 2: Spectroscopic Validation & Inner-Filter Correction

-

Stock Preparation : Dissolve the HPLC-purified dye in anhydrous DMSO to a 1 mM stock.

-

Causality : DMSO disrupts π−π stacking, ensuring a purely monomeric spectral baseline for accurate molar extinction coefficient calculation.

-

-

Dilution & Measurement : Prepare a concentration series (1 µM to 5 µM) in 1X PBS (pH 7.4). Verify that the absorbance at the excitation maximum is strictly <0.1 OD.

-

Causality : Maintaining an Optical Density below 0.1 is a critical self-validating step. It prevents the inner-filter effect (where the dye re-absorbs its own emitted photons), which would artificially deflate the calculated quantum yield.

-

-

Quantum Yield Calculation : Integrate the emission spectrum and calculate the relative quantum yield ( Φ ) against a known standard (e.g., standard Cy5, Φ=0.27 in PBS).

Conclusion

The 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid scaffold is a masterclass in rational probe design. By isolating the bioconjugation handle at the 5-position, researchers can independently tune the photophysics (via the polymethine chain) and the pharmacokinetics (via N-alkyl sulfonation), resulting in high-contrast, robust imaging agents for advanced diagnostics and targeted therapeutics[3].

References

- Intermediate for and fluorescent cyanine dyes containing carboxylic acid groups (US Patent 4981977A). Google Patents.

-

A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes . PubMed Central (PMC). URL:[Link]

-

Improving the Imaging Contrast of 68Ga-PSMA-11 by Targeted Linker Design . Bioconjugate Chemistry (ACS Publications). URL:[Link]

-

3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic acid | C14H17NO2 | CID 45497368 . PubChem. URL:[Link]

Sources

Application Note: Synthesis of High-Performance Water-Soluble Cyanine Dyes via 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid

Executive Summary & Structural Rationale

The development of advanced fluorescent probes for bioconjugation relies heavily on the strategic design of indolenine precursors. 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid (CAS: 1072069-91-0) 1 is a highly specialized building block that places the carboxylic acid bioconjugation handle at the 5-position of the aromatic indole ring, rather than on the N-alkyl chain.

The Causality of Structural Decoupling: In traditional cyanine synthesis, functionalizing the N-alkyl chain with a carboxylic acid forces a compromise between dye solubility and reactivity. By utilizing a 5-propanoic acid substituted indolenine, the conjugation handle is structurally decoupled from the nitrogen atom. This frees the indolenine nitrogen to be alkylated with highly polar moieties (such as 1,4-butanesultone), imparting extreme water solubility and preventing dye aggregation in aqueous biological buffers 2. The resulting asymmetric cyanine dyes exhibit superior photo-thermal stability and high molar extinction coefficients 3.

Mechanistic Pathway & Workflow Visualization

The synthesis of a bioconjugation-ready, water-soluble pentamethine cyanine (Sulfo-Cy5) follows a self-validating three-phase sequence: N-alkylation (quaternization), hemicyanine formation, and asymmetric condensation.

Fig 1. Mechanistic workflow for water-soluble Cy5 synthesis from a 5-propanoic acid precursor.

Step-by-Step Experimental Protocols

Phase 1: Quaternization (N-Alkylation) for Aqueous Solubility

Objective: Convert the neutral indolenine into a zwitterionic sulfobutyl-indolium inner salt.

-

Reagent Mixing: In a microwave-safe vial, combine 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid (1.0 equiv) with 1,4-butanesultone (5.0 equiv) 4.

-

Microwave Irradiation: Irradiate the neat mixture at 150 °C for 30 minutes 4.

-

Purification: Cool the reaction to room temperature. The product precipitates as a solid. Wash extensively with cold diethyl ether to remove unreacted sultone, then dry in vacuo.

-

Mechanistic Insight & Causality: The gem-dimethyl groups at the 3-position of the indolenine create significant steric hindrance. Conventional reflux requires up to 48 hours and yields ~37%, whereas microwave heating drives the nucleophilic ring-opening of the sultone to >80% yield in 30 minutes 4. The resulting sulfonate group increases the acidity of the adjacent α-methyl group, priming it for the subsequent condensation 5.

Phase 2: Hemicyanine Intermediate Synthesis

Objective: Attach the polymethine linker while preventing symmetric dye formation.

-

Reaction Setup: Dissolve the sulfobutyl-indolium salt (1.0 equiv) and malonaldehyde dianilide hydrochloride (1.1 equiv) in a 12:1 mixture of acetic anhydride and acetic acid [[6]]().

-

Heating: Stir the mixture in a 110 °C oil bath for 4 to 5 hours 6.

-

Aqueous Workup: Precipitate the crude product and perform a single wash with ice-cold water.

-

Mechanistic Insight & Causality: Acetic anhydride is not merely a solvent; it actively acetylates the imine of the malonaldehyde dianilide, generating a superior leaving group for the subsequent condensation 6. Maintaining a slight excess of the dianilide (1.1 equiv) is critical; an excess of the indolenine derivative would trigger premature formation of the symmetric dye, which is notoriously difficult to separate 6. Furthermore, because malonaldehyde dianilide exhibits partial solubility in water, multiple aqueous washes will drastically reduce the yield; a single ice-cold wash is the optimized standard 6.

Phase 3: Asymmetric Condensation (Pentamethine Cy5 Formation)

Objective: Complete the conjugated polymethine chain to yield the final asymmetric dye.

-

Coupling: Combine the hemicyanine intermediate (1.0 equiv) with a non-carboxylated 1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium salt (1.0 equiv) in methanol.

-

Base Addition: Add sodium acetate (2.4 equiv) and stir at room temperature for 3 to 21 hours 6.

-

Validation: Monitor the reaction via HPLC-MS to confirm the disappearance of the hemicyanine peak and the formation of the asymmetric dye 6. Purify via reverse-phase HPLC.

-

Mechanistic Insight & Causality: Sodium acetate acts as a non-nucleophilic weak base, deprotonating the α-methyl group of the second indolium salt to form a reactive enamine without degrading the dye. Cyanine dyes, particularly pentamethine and heptamethine variants, are highly unstable under strong aqueous basic conditions, as extreme pH triggers nucleophilic addition directly onto the meso-carbon of the polymethine chain, leading to irreversible bleaching 2.

Quantitative Data Summarization

The modularity of the 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid precursor allows for the synthesis of various dye classes simply by altering the polymethine linker during Phase 2. The optical properties of the resulting highly conjugated, water-soluble dyes are summarized below:

| Dye Class | Polymethine Linker Reagent | Conjugation Length | Absorbance Max (λabs) | Emission Max (λem) | Extinction Coefficient (log ε) |

| Sulfo-Cy3 | N,N'-Diphenylformamidine | Trimethine | ~ 550 nm | ~ 570 nm | ~ 5.18 |

| Sulfo-Cy5 | Malonaldehyde dianilide | Pentamethine | 646 – 662 nm | 660 – 680 nm | 5.11 – 5.42 [[3]](), 5 |

| Sulfo-Cy7 | Glutaconaldehyde dianil | Heptamethine | ~ 750 nm | ~ 773 nm | ~ 5.40 |

Note: The primary absorption peak corresponds to the π→π* HOMO–LUMO transition, characterized by a narrow absorption band and a high molar extinction coefficient, which is a hallmark of intact polymethine bridges 3, 5.

Trustworthiness & Quality Control (QC)

To ensure the protocol operates as a self-validating system, the following QC checkpoints must be strictly observed:

-

Precursor Integrity: The 5-propanoic acid indolenine must be stored under inert gas. Oxidation of the indole core will drastically reduce quaternization yields.

-

Intermediate Validation: During Phase 2, the hemicyanine intermediate must be validated via HPLC-MS. The presence of a symmetric dye mass (e.g., two carboxylated indolenines linked together) indicates that the malonaldehyde dianilide was depleted too early 6.

-

NHS Ester Activation: For downstream bioconjugation, activate the 5-propanoic acid group using TSTU and DIPEA in anhydrous DMF. Avoid EDC/NHS in aqueous environments, as the water-soluble nature of the sulfo-Cy5 dye makes it highly susceptible to premature NHS ester hydrolysis before protein labeling can occur.

References

-

"A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes", ACS Publications, URL:[Link]

-

"Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling", Sciforum, URL:[Link]

-

"CAS RN 1072069-91-0 | Fisher Scientific", Fisher Scientific, URL:[Link]

-

"Photosensitizers for photodynamic therapy: Structure-activity analysis of cyanine dyes through Design of Experiments", IRIS-AperTO, URL:[Link]

-

"Functional Fluorescent Dyes and their Polymer Conjugates", Freie Universität Berlin, URL:[Link]

Sources

Application Note: Leveraging 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic Acid for the Development of an "Off-On" Fluorescent pH Probe

Introduction

The intricate network of cellular processes is often governed by tightly regulated microenvironments, with pH being a critical parameter. Dysregulation of pH in cellular organelles is a hallmark of various pathological conditions, including cancer and neurodegenerative diseases. Consequently, the development of robust and sensitive tools for monitoring intracellular pH is of paramount importance in biomedical research and drug development. Indole and its derivatives have emerged as a versatile class of fluorophores for creating such tools due to their favorable photophysical properties and biocompatibility.[1]

This application note details the utility of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid as a key building block for the synthesis of a novel "off-on" fluorescent probe for the detection of acidic pH. The inherent pH sensitivity of the indolenine core, combined with the reactive propanoic acid handle for bioconjugation, makes this molecule an ideal starting point for creating targeted fluorescent sensors.

The Scientific Rationale: The Indolenine Core as a pH-Responsive Fluorophore

The fluorescence of many indolenine-based dyes is highly dependent on the protonation state of the imine nitrogen atom in the indolenine ring.[2][3] In its deprotonated (neutral) state, typically at physiological or basic pH, the lone pair of electrons on the nitrogen can participate in non-radiative decay pathways, leading to fluorescence quenching. This constitutes the "off" state of the probe.

Upon exposure to an acidic environment, the imine nitrogen becomes protonated. This protonation alters the electronic structure of the molecule, restricting non-radiative decay and leading to a significant increase in fluorescence quantum yield.[3][4] This transition to a highly fluorescent state is the "on" state of the probe. This "off-on" switching mechanism provides a high signal-to-noise ratio, making it ideal for sensitive detection of pH changes in complex biological systems.

The propanoic acid moiety of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid serves as a versatile linker for attaching the probe to biomolecules such as proteins or peptides, enabling targeted delivery to specific cellular compartments.[5]

Experimental Protocols

Part 1: Synthesis of the Amine-Reactive pH Probe

This protocol describes the conversion of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid to its N-hydroxysuccinimide (NHS) ester, rendering it reactive towards primary amines on biomolecules.

Materials and Reagents:

-

3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

-

Thin Layer Chromatography (TLC) plates (silica gel)

Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 100 mg of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid in 5 mL of anhydrous DMF.

-

Activation: Add 1.1 equivalents of N-Hydroxysuccinimide (NHS) and 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) to the solution.

-

Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The formation of the NHS ester will result in a new spot with a higher Rf value than the starting carboxylic acid.

-

Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel and add 20 mL of ethyl acetate. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude NHS ester.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid NHS ester.

Diagram of the Synthesis Workflow:

Caption: Synthesis of the amine-reactive pH probe.

Part 2: Characterization of the pH-Dependent Photophysical Properties

This protocol outlines the steps to determine the fluorescence response of the synthesized probe to changes in pH.

Materials and Reagents:

-

Synthesized 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid NHS ester

-

Phosphate-buffered saline (PBS) at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Protocol:

-

Stock Solution: Prepare a 1 mM stock solution of the probe in anhydrous DMSO.

-

Working Solutions: Prepare a series of 10 µM working solutions of the probe in PBS buffers of varying pH.

-

Absorption Spectra: Record the absorption spectra of each working solution using a UV-Vis spectrophotometer from 300 nm to 500 nm.

-

Emission Spectra: Record the fluorescence emission spectra of each working solution using a spectrofluorometer. Excite the samples at the wavelength of maximum absorption determined in the previous step and record the emission from 400 nm to 600 nm.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pKa of the probe.

Expected Photophysical Properties:

| Property | Neutral/Basic pH ("Off" State) | Acidic pH ("On" State) |

| Absorption Max (λabs) | ~350 nm | ~380 nm (red-shifted)[2] |

| Emission Max (λem) | ~420 nm (weak) | ~450 nm (strong) |

| Quantum Yield (Φ) | < 0.05 | > 0.35[3][4] |

| Stokes Shift | ~70 nm | ~70 nm |

Diagram of the pH-Sensing Mechanism:

Caption: "Off-On" switching mechanism of the indolenine-based pH probe.

Part 3: Application in Live Cell Imaging of Acidic Organelles

This protocol provides a general guideline for using the synthesized probe to visualize acidic organelles, such as lysosomes, in live cells.

Materials and Reagents:

-

Synthesized amine-reactive pH probe

-

Cell culture medium

-

Live cells (e.g., HeLa or fibroblasts)

-

Confocal microscope with appropriate filter sets

-

Glass-bottom imaging dishes

-

Nigericin (for pH calibration)

-

High potassium buffer series with known pH values (for calibration)

Protocol:

-

Cell Seeding: Seed cells onto glass-bottom imaging dishes and allow them to adhere overnight.

-

Probe Loading: Incubate the cells with 5-10 µM of the probe in cell culture medium for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with fresh, pre-warmed culture medium to remove any unbound probe.

-

Imaging: Image the cells using a confocal microscope. Use an excitation wavelength appropriate for the protonated form of the dye (e.g., 405 nm laser) and collect emission in the blue-green channel (e.g., 430-480 nm).

-

(Optional) pH Calibration: To obtain a quantitative measurement of lysosomal pH, a calibration curve can be generated. Treat the cells with a high concentration of nigericin in a series of high potassium buffers of known pH. Nigericin is an ionophore that equilibrates the intracellular and extracellular pH.

-

Image Analysis: Analyze the fluorescence intensity in specific organelles to determine their pH based on the calibration curve.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of the NHS ester can be confirmed by NMR and mass spectrometry. The pH-dependent fluorescence can be rigorously quantified, and the pKa of the probe determined. In cell imaging experiments, co-localization with known lysosomal markers (e.g., LysoTracker Red) can be performed to confirm the probe's localization to acidic organelles. The use of nigericin for in-situ calibration provides a robust method for accurate pH quantification.

Conclusion

3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid is a valuable and versatile starting material for the development of "off-on" fluorescent pH probes. The straightforward synthesis of an amine-reactive derivative allows for its conjugation to biomolecules for targeted applications. The inherent pH sensitivity of the indolenine core provides a robust mechanism for sensing acidic environments with a high signal-to-noise ratio. The protocols outlined in this application note provide a comprehensive guide for researchers and drug development professionals to synthesize, characterize, and apply this novel class of fluorescent probes for the investigation of pH-related biological phenomena.

References

-

ResearchGate. (n.d.). Indole‐Based Long‐Wavelength Fluorescent Probes for Bioimaging of S‐Nitrosylation in Mitochondria. Retrieved from [Link]

-

Diva Portal. (n.d.). An Indolin‐3‐imine Photobase and pH Sensitive Fluorophore. Retrieved from [Link]

-

MDPI. (2023, January 31). Synthesis and Photophysical Properties of Indolenine Styrylcyanine Dye and its Carboxyl-Labeled Derivative. Retrieved from [Link]

-

ACS Publications. (2020, March 31). Indolenine-Based Derivatives as Customizable Two-Photon Fluorescent Probes for pH Bioimaging in Living Cells. Retrieved from [Link]

-

PubMed. (2020, April 24). Indolenine-Based Derivatives as Customizable Two-Photon Fluorescent Probes for pH Bioimaging in Living Cells. Retrieved from [Link]

Sources

- 1. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]

- 2. uu.diva-portal.org [uu.diva-portal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Indolenine-Based Derivatives as Customizable Two-Photon Fluorescent Probes for pH Bioimaging in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

Application Note: In Vitro Peptide Labeling with 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic Acid Derivatives

Executive Summary

The structural core 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid serves as the fundamental indolenine building block for a highly versatile class of fluorescent probes known as cyanine dyes (e.g., Cy3, Cy5, Cy7). When functionalized as N-hydroxysuccinimide (NHS) esters, these derivatives are the gold standard for in vitro peptide and protein conjugation[1].

This application note provides a comprehensive, self-validating protocol for the covalent attachment of these cyanine derivatives to primary amines on synthetic peptides. Designed for drug development professionals and molecular biologists, this guide emphasizes the chemical causality behind buffer selection, reaction kinetics, and purification strategies to ensure high-yield, site-specific labeling while preserving peptide bioactivity.

Chemical Rationale & Mechanistic Insights

The Indolenine Core and Cyanine Photophysics

The 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid precursor is condensed with polymethine linkers to create fluorophores with exceptional photophysical properties. The gem-dimethyl groups at the 3-position prevent photo-isomerization, leading to high quantum yields, while the propanoic acid at the 5-position provides a flexible linker for bioconjugation[2]. Sulfonated versions of these dyes exhibit excellent aqueous solubility, preventing dye aggregation and fluorescence quenching during peptide labeling[1].

Conjugation Chemistry: Aminolysis vs. Hydrolysis

The protocol utilizes the NHS ester derivative of the dye to target primary amines: the N-terminal α -amine and the ϵ -amine of lysine residues[3].

-

The Causality of pH: The reaction requires the amine to be in its unprotonated (nucleophilic) state. The N-terminus has a pKa of ~8.0, while lysine side chains have a pKa of ~10.5. A reaction buffer at pH 8.3–8.5 is carefully chosen as the optimal thermodynamic window. At this pH, a sufficient fraction of amines is deprotonated to drive the desired aminolysis (conjugation), while minimizing the rate of hydrolysis (degradation of the NHS ester by water) which dominates at pH > 9.0[3].

Figure 1: Competing kinetic pathways during cyanine NHS ester conjugation.

Photophysical Properties of Common Derivatives

To assist in experimental design and multiplexing, the quantitative photophysical data for the most common derivatives synthesized from this indolenine core are summarized below.

| Dye Derivative | Polymethine Chain | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Recommended Laser Line |

| Cy3 | Trimethine | 550 | 570 | ~150,000 | 532 nm / 546 nm |

| Cy5 | Pentamethine | 649 | 670 | ~250,000 | 633 nm / 647 nm |

| Cy7 | Heptamethine | 743 | 767 | ~250,000 | 750 nm |

(Data derived from foundational characterizations of sulfoindocyanine succinimidyl esters[1][2])

Experimental Workflow

Figure 2: Standard workflow for in vitro peptide labeling using cyanine NHS esters.

Step-by-Step Labeling Protocol

Materials Required

-

Peptide: Synthetic peptide containing at least one primary amine (N-terminus or Lysine). Must be free of amine-containing salts (e.g., Tris, glycine, ammonium acetate).

-

Dye: Cyanine NHS ester derivative (e.g., Cy5-NHS).

-

Buffers:

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate ( NaHCO3 ), pH 8.3–8.5[3].

-

Quenching Buffer: 1.0 M Tris-HCl, pH 8.0 or 0.1 M Hydroxylamine.

-

-

Solvent: Anhydrous DMSO or DMF (High purity, ≤0.005% water).

Methodology

Step 1: Peptide Preparation

-

Dissolve the peptide in the Conjugation Buffer to a final concentration of 2 to 10 mg/mL (typically 1–5 mM depending on molecular weight).

-

Critical Insight: If the peptide is highly hydrophobic, up to 20% v/v of DMF or DMSO can be added to the buffer to maintain solubility. Do not use amine-containing buffers like Tris, as they will aggressively compete for the NHS ester[3].

Step 2: Dye Reconstitution

-

Equilibrate the vial of Cyanine-NHS ester to room temperature before opening to prevent condensation. Moisture will rapidly hydrolyze the NHS ester into an unreactive carboxylic acid.

-

Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.

-

Self-Validation Check: The dye solution should be used immediately. Do not store reconstituted NHS esters for prolonged periods.

Step 3: Conjugation Reaction

-

Calculate the required volume of dye to achieve a 1.5 to 3.0 molar excess over the peptide amine groups.

-

Note: For a single N-terminal label, 1.5x is sufficient. For multiple lysines, adjust the molar ratio based on the desired degree of labeling (DoL)[3].

-

-

Add the dye solution dropwise to the peptide solution while vortexing gently.

-

Incubate the reaction mixture at room temperature (20–25°C) for 2 hours, or at 4°C overnight. Protect the reaction vessel from light using aluminum foil to prevent photobleaching.

Step 4: Reaction Quenching

-

To stop the reaction and consume any unreacted NHS ester, add Quenching Buffer (1 M Tris-HCl) to a final concentration of 50 mM.

-

Incubate for an additional 15 minutes at room temperature.

Step 5: Purification and Characterization

-

Purification: Isolate the labeled peptide from free dye and quenched byproducts using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a C18 column and a Water/Acetonitrile gradient with 0.1% TFA[2]. Alternatively, for larger peptides (>5 kDa), Size Exclusion Chromatography (SEC) or desalting columns can be used[3].

-

Characterization: Lyophilize the collected fractions and verify the conjugate mass using MALDI-TOF or LC-MS. Measure the Degree of Labeling (DoL) via UV-Vis spectroscopy using the extinction coefficients provided in Section 3.

Troubleshooting Guide

-

Low Labeling Efficiency:

-

Cause: Hydrolysis of the NHS ester prior to reaction.

-

Solution: Ensure DMSO is strictly anhydrous. Buy dye in single-use aliquots.

-

Cause: Incorrect pH.

-

Solution: Verify the final pH of the reaction mixture is 8.3. Highly acidic peptide TFA salts can lower the pH of the bicarbonate buffer. Adjust with 0.1 M NaOH if necessary.

-

-

Precipitation During Reaction:

-

Cause: The attachment of the hydrophobic indolenine core can decrease the aqueous solubility of small, neutral peptides.

-

Solution: Increase the percentage of DMSO/DMF in the reaction mixture (up to 50%) or switch to a sulfonated dye derivative (e.g., Sulfo-Cy5) which retains high aqueous solubility[1].

-

References

- Glen Report 33-13: Application Note – Protein Labeling with NHS Esters Glen Research URL